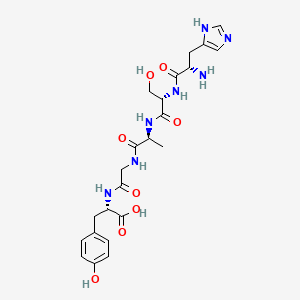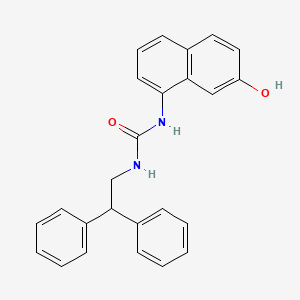
Urea, N-(2,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both diphenylethyl and hydroxy-naphthalenyl groups, suggests potential for interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or the reaction of a carbamate with an amine. For Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-, a possible synthetic route could involve the reaction of 2,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are employed to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions might occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: Some urea derivatives have shown promise as therapeutic agents, including anticancer and antiviral drugs.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- would depend on its specific biological or chemical activity. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The presence of the hydroxy-naphthalenyl group suggests potential interactions with aromatic amino acids or nucleotides.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(2,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(2,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
Uniqueness
The unique combination of diphenylethyl and hydroxy-naphthalenyl groups in Urea, N-(2,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)- may confer distinct chemical and biological properties, such as enhanced binding affinity to certain biological targets or improved stability under specific conditions.
Propiedades
Número CAS |
648420-42-2 |
|---|---|
Fórmula molecular |
C25H22N2O2 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-20-12-7-13-24(22(20)16-21)27-25(29)26-17-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,28H,17H2,(H2,26,27,29) |
Clave InChI |
FUSAUSIAQOSYSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


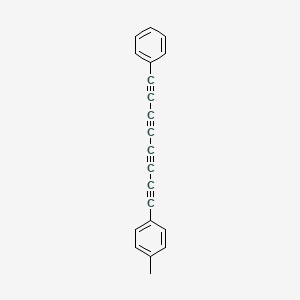
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![8-Hydroxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B15169277.png)
![2,4-Dichloro-6-methyl-5-[(E)-(4-methylphenyl)diazenyl]pyrimidine](/img/structure/B15169279.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
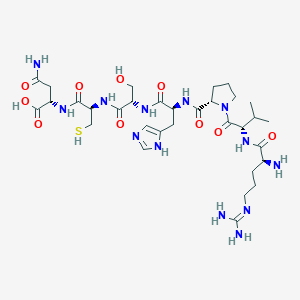
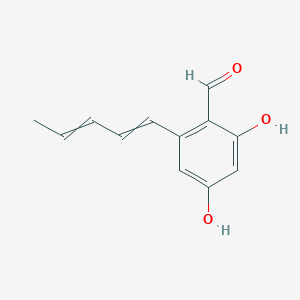
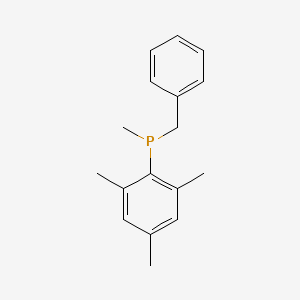
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
